molecular formula C28H32O14 B120617 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside CAS No. 221257-06-3

7,4'-Di-O-methylapigenin 5-O-xylosylglucoside

Cat. No. B120617
M. Wt: 592.5 g/mol
InChI Key: ZTYIRUZJISZADH-AQLOEVPPSA-N
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Description

The compound 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside is a derivative of apigenin, which is a flavonoid commonly found in many plants. Flavonoids like apigenin are known for their various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Although the provided papers do not directly discuss 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside, they do provide insights into the synthesis and biological activity of related apigenin derivatives.

Synthesis Analysis

The first paper describes the total synthesis of apigenin 7,4'-di-O-β-glucopyranoside, a component of the blue pigment protodelphin, from naringenin. The synthesis involves a Koenigs–Knorr glycosylation reaction, followed by DDQ oxidation and further glycosylation using a Lewis acid-and-base promotion system. The final product is obtained after deprotection steps. This synthesis pathway could potentially be adapted for the synthesis of 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside by introducing methylation and xylosylation steps at the appropriate positions on the apigenin molecule .

Molecular Structure Analysis

The structure of apigenin derivatives is characterized by the presence of a chromen-4-one core with various substituents. In the case of 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside, methylation would occur at the 7 and 4' hydroxyl groups, and a xylosylglucoside moiety would be attached at the 5 position. The precise molecular structure would be confirmed using spectroscopic methods such as UV, ESI-MS, 1H, and 13C-NMR, as demonstrated in the second paper for a different apigenin derivative .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of apigenin derivatives typically include glycosylation, methylation, and acetylation, as seen in the provided papers. These reactions are crucial for modifying the solubility, stability, and biological activity of the compounds. The synthesis of 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside would likely involve similar reactions, with specific conditions optimized for the introduction of the xylosylglucoside group .

Physical and Chemical Properties Analysis

The physical and chemical properties of apigenin derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the apigenin core. The introduction of methoxy and xylosylglucoside groups would affect these properties, potentially enhancing the compound's bioavailability and interaction with biological targets. The papers do not provide specific data on these properties for 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside, but such information could be inferred from related compounds .

Scientific Research Applications

Flavone Glycosides and Cytotoxicity

Research has identified various flavone glycosides, including compounds related to 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside. A study by Zahir et al. (1999) isolated new 7-methoxy-flavone 5-O-glycosides from Lethedon tannaensis, which includes compounds structurally related to 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside. They explored the cytotoxic effects of these compounds against KB tumor cells, providing insight into their potential applications in cancer research (Zahir et al., 1999).

Role in Epigenetic Modification

The impact of epigenetic agents on the production of bioactive compounds in fungi has been studied by Wu et al. (2020). They examined how epigenetic agents influence the chemical diversity of secondary metabolites in marine-derived fungus, which can be linked to the understanding of compounds like 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside in epigenetic contexts (Wu et al., 2020).

Plant-Based Studies

In plant-based research, a new flavonoid compound structurally similar to 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside was isolated from the leaves of Trollius europaeus by Witkowska-Banaszczak and Bylka (2015). This study contributes to the understanding of flavonoid compounds in plants, their chemical properties, and their potential applications (Witkowska-Banaszczak & Bylka, 2015).

Chemical Synthesis and Analysis

Misawa, Gunji, and Sato (2013) conducted a study on the synthesis of flavocommelin, a compound related to 7-O-methylapigenin, which provides insights into the synthetic approaches that could be applicable to 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside. Their methods could be relevant for the synthesis and analysis of similar compounds (Misawa et al., 2013).

Safety And Hazards

While specific safety and hazard information for 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside is not provided in the search results, general safety measures for handling chemical substances should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O14/c1-36-13-5-3-12(4-6-13)17-9-15(29)21-18(40-17)7-14(37-2)8-19(21)41-28-26(35)24(33)23(32)20(42-28)11-39-27-25(34)22(31)16(30)10-38-27/h3-9,16,20,22-28,30-35H,10-11H2,1-2H3/t16-,20-,22+,23-,24+,25-,26-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYIRUZJISZADH-AQLOEVPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,4/'-Di-O-methylapigenin 5-O-xylosylglucoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,4'-Di-O-methylapigenin 5-O-xylosylglucoside
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7,4'-Di-O-methylapigenin 5-O-xylosylglucoside
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7,4'-Di-O-methylapigenin 5-O-xylosylglucoside
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7,4'-Di-O-methylapigenin 5-O-xylosylglucoside
Reactant of Route 5
7,4'-Di-O-methylapigenin 5-O-xylosylglucoside
Reactant of Route 6
7,4'-Di-O-methylapigenin 5-O-xylosylglucoside

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